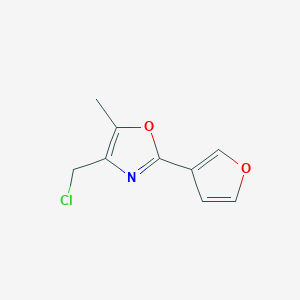

4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole

Description

Significance and Versatility of Oxazole (B20620) Scaffolds in Synthetic Chemistry

Oxazole rings are a vital class of heterocyclic compounds that have garnered considerable attention from researchers in organic and medicinal chemistry. tandfonline.comnih.gov The oxazole nucleus is a five-membered aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. tandfonline.comwikipedia.org This structural motif is present in a wide array of natural products and synthetically developed molecules, establishing it as a prime skeleton for drug discovery and development. nih.gov

The versatility of the oxazole scaffold stems from its unique electronic properties and the ability to engage with various enzymes and receptors in biological systems through non-covalent interactions. nih.gov This makes oxazole-based molecules valuable as functional lead molecules in medicinal chemistry. tandfonline.com Furthermore, the oxazole ring can be subjected to various organic reactions, allowing for the synthesis of a diverse library of derivatives. chemeurope.com Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is more common at C2. tandfonline.comchemeurope.com This reactivity permits chemists to strategically modify the core structure, creating complex molecules for various applications in materials science and medicinal chemistry. researchgate.net

Overview of Functionalized Oxazole Derivatives in Advanced Chemical Research

The strategic placement of different functional groups onto the oxazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. tandfonline.com The development of multi-substituted, functionalized oxazoles is a key objective for chemists aiming to create novel compounds with specific applications. nih.gov For instance, the attachment of aryl groups, halogens, or other heterocyclic rings can dramatically alter the molecule's electronic distribution and three-dimensional shape, influencing its interaction with biological targets. tandfonline.com

Advanced chemical research often focuses on creating these complex derivatives as intermediates for larger, more intricate molecular architectures or as final products with unique properties. researchgate.netbenthamscience.com The synthesis of functionalized oxazoles can be achieved through various methods, including the van Leusen oxazole synthesis, which is a highly effective strategy for preparing diverse oxazole derivatives from tosylmethylisocyanides (TosMICs). nih.gov The ability to construct multi-substituted and complex oxazole-containing molecules highlights the adaptability of these synthetic methods in modern chemical research. nih.gov

Structural Features and Nomenclature of 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole within the Oxazole Family

The compound this compound is a prime example of a highly functionalized oxazole derivative. Its nomenclature precisely describes its structure based on the internationally recognized IUPAC system. qmul.ac.uk

Oxazole: This is the parent heterocycle, a five-membered aromatic ring with an oxygen at position 1 and a nitrogen at position 3. wikipedia.org

2-(furan-3-yl): A furan (B31954) ring is attached to the second carbon (C2) of the oxazole ring via the third position of the furan.

4-Chloromethyl: A chloromethyl group (-CH₂Cl) is substituted at the fourth carbon (C4) of the oxazole ring.

5-methyl: A methyl group (-CH₃) is attached to the fifth carbon (C5) of the oxazole ring.

This specific arrangement of substituents results in a molecule with distinct chemical properties, making it a useful building block or intermediate in organic synthesis. While detailed synthesis information for this exact compound is not widely published, its structure is analogous to other substituted oxazoles used in various research contexts. chemicalbook.comsynquestlabs.comscbt.com

Below is a table summarizing the key identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | 4-(chloromethyl)-2-(furan-3-yl)-5-methyloxazole |

| CAS Number | 300843-30-7 |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-(furan-3-yl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6-8(4-10)11-9(13-6)7-2-3-12-5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLMWANLVQCTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=COC=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246800 | |

| Record name | 4-(Chloromethyl)-2-(3-furanyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-91-5 | |

| Record name | 4-(Chloromethyl)-2-(3-furanyl)-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(3-furanyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloromethyl 5 Methyl 2 Furan 3 Yl Oxazole and Analogues

Strategies for the Construction of the 1,3-Oxazole Core

The synthesis of the 2,4,5-trisubstituted oxazole (B20620) core of the target molecule can be approached through several established and modern synthetic strategies. These methods offer varying degrees of efficiency, regioselectivity, and substrate scope.

Ring-Closing Reactions Involving α-Halo Ketones and Amide Precursors

A classic and widely used method for the synthesis of oxazoles is the reaction of an α-halo ketone with a primary amide, often referred to as the Bredereck reaction. ijpsonline.com For the synthesis of a precursor to the target molecule, this would involve the condensation of furan-3-carboxamide (B1318973) with an appropriate α-halo ketone. This method is advantageous due to the ready availability of the starting materials. ijpsonline.com The reaction proceeds via initial N-alkylation of the amide by the α-halo ketone, followed by cyclization and dehydration to furnish the oxazole ring.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |

| Furan-3-carboxamide | 1-chloro-2-butanone | Heat | 4,5-Dimethyl-2-(furan-3-yl)oxazole | General Bredereck Reaction Principle ijpsonline.com |

| Furan-3-carboxamide | 3-chloro-2,4-pentanedione | Base, Heat | Ethyl 5-methyl-2-(furan-3-yl)oxazole-4-carboxylate | General Bredereck Reaction Principle ijpsonline.com |

Cycloisomerization Approaches Utilizing N-Propargylamides

The cycloisomerization of N-propargylamides has emerged as a powerful and atom-economical method for the synthesis of oxazoles. This reaction can be catalyzed by a variety of transition metals, such as gold, platinum, or zinc, as well as under metal-free conditions. The reaction proceeds through the intramolecular attack of the amide oxygen onto the activated alkyne, followed by isomerization to the aromatic oxazole. For the target molecule, this would entail the cyclization of an N-propargylamide derived from furan-3-carboxylic acid.

| Precursor | Catalyst | Conditions | Product | Reference |

| N-(1-methylprop-2-ynyl)furan-3-carboxamide | AuCl₃ | Solvent, Heat | 4,5-Dimethyl-2-(furan-3-yl)oxazole | General Au-catalyzed cycloisomerization principle |

| N-propargylfuran-3-carboxamide | Zn(OTf)₂ | Solvent, Heat | 5-Methyl-2-(furan-3-yl)oxazole | General Zn-catalyzed cycloisomerization principle |

Oxidative Cyclization Pathways

Oxidative cyclization methods provide a direct route to oxazoles from readily available starting materials, often avoiding the need for pre-functionalized precursors. One such approach involves the copper-catalyzed aerobic oxidative annulation of ketones and amines. organic-chemistry.org Another strategy is the iodine-mediated oxidative cyclization of enamides. These methods are attractive due to their operational simplicity and the use of readily available oxidants. A plausible route to a precursor of the target molecule could involve the oxidative cyclization of an enamide derived from furan-3-carboxamide and a suitable ketone.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |

| Enamide of Furan-3-carboxamide | - | I₂, Oxidant | Substituted 2-(furan-3-yl)oxazole | General iodine-mediated cyclization principle |

| Furan-3-carboxamide | Propanone | Cu(I) salt, O₂ | 4,5-Dimethyl-2-(furan-3-yl)oxazole | General copper-catalyzed oxidative annulation principle organic-chemistry.org |

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Palladium catalysis offers a versatile platform for the synthesis of highly substituted oxazoles. One approach involves the palladium-catalyzed sequential C-N and C-O bond formations from simple amides and ketones. organic-chemistry.orgrrpharmacology.ru This method proceeds via a proposed C-H activation pathway. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the furan-3-yl moiety onto a pre-formed oxazole ring. ijpsonline.com

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product | Reference |

| Furan-3-carboxamide | 3-Halo-2-butanone | Pd(OAc)₂, oxidant | 4,5-Dimethyl-2-(furan-3-yl)oxazole | General Pd-catalyzed C-H activation principle organic-chemistry.orgrrpharmacology.ru |

| 2-Bromo-4,5-dimethyloxazole | Furan-3-boronic acid | Pd(PPh₃)₄, Base | 4,5-Dimethyl-2-(furan-3-yl)oxazole | General Suzuki-Miyaura coupling principle ijpsonline.com |

Green Chemistry Approaches and Sustainable Synthesis Protocols for Oxazoles

In recent years, the development of green and sustainable synthetic methods for oxazoles has gained significant attention. These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation. Examples include microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and catalyst-free reactions in water. ijpsonline.com The Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), can be performed under greener conditions. nih.govwikipedia.orgmdpi.com This reaction could be adapted for the synthesis of the target scaffold starting from furan-3-carbaldehyde.

| Precursor 1 | Precursor 2 | Conditions | Product | Reference |

| Furan-3-carbaldehyde | Tosylmethyl isocyanide | K₂CO₃, MeOH, Microwave | 2-(Furan-3-yl)oxazole | General microwave-assisted Van Leusen synthesis principle ijpsonline.com |

| Furan-3-carbaldehyde | Tosylmethyl isocyanide | Ionic Liquid, Base | 2-(Furan-3-yl)oxazole | Van Leusen synthesis in ionic liquids nih.gov |

Installation and Functionalization of the Chloromethyl Group

The introduction of the chloromethyl group at the C4 position of the oxazole ring is a key step in the synthesis of the target molecule. A direct and regioselective method for this transformation is crucial.

One of the most effective methods for the regioselective formation of 4-chloromethyl-1,3-oxazoles involves the deoxygenation-chlorination of 1,3-oxazole N-oxide/HCl salts using phosphorus oxychloride (POCl₃). This process is reported to be highly regioselective for the 4-position. The synthesis of the N-oxide precursor can be achieved by treating the corresponding 4-methyloxazole (B41796) with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

A plausible synthetic route to 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole would, therefore, involve the initial synthesis of 4,5-dimethyl-2-(furan-3-yl)oxazole using one of the methods described in section 2.1. This precursor would then be oxidized to the corresponding N-oxide, followed by treatment with HCl and POCl₃ to yield the final product.

Alternatively, the chloromethyl group can be installed by the chlorination of a corresponding 4-hydroxymethyl derivative. This precursor, (5-methyl-2-(furan-3-yl)oxazol-4-yl)methanol, could potentially be synthesized and then converted to the target compound using a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride.

Regioselective Chlorination of Oxazole N-Oxides

A highly effective and regioselective method for introducing a chloromethyl group at the C4 position of an oxazole ring involves the deoxygenation-chlorination of a corresponding 1,3-oxazole N-oxide precursor. Research has demonstrated a facile process for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide hydrochloride salts.

This transformation is typically achieved using phosphorus oxychloride (POCl₃). The use of the N-oxide HCl salt is crucial, as it leads to high regioselectivity, favoring chlorination at the methyl group of the C4 position over other potential sites. In contrast, the reaction with the free N-oxide base often results in a mixture of products or ring-opening. This method is noted for its generality and the ease of product isolation, which often involves direct precipitation from the reaction mixture.

Table 1: Reaction Conditions for Regioselective Chlorination of Oxazole N-Oxides

| Reagent | Co-reagent | Solvent | Conditions | Outcome |

|---|

Chlorination of Hydroxymethyl Precursors

An alternative and more traditional pathway to the chloromethyl group is through the direct chlorination of a 4-hydroxymethyl-5-methyl-2-(furan-3-yl)oxazole precursor. This approach relies on standard organic transformations that convert a primary alcohol to an alkyl chloride. Several common reagents are effective for this deoxychlorination process. acsgcipr.org

Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂): Often used with a base like pyridine (B92270), it provides a clean conversion with gaseous byproducts (SO₂ and HCl).

Phosphorus oxychloride (POCl₃): Can also be used for direct chlorination of alcohols, in addition to its role in N-oxide reactions. researchgate.net

The Appel Reaction: Utilizes triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) or hexachloroacetone. This method proceeds under mild conditions.

Mechanisms of Chloromethyl Group Introduction

The mechanisms for introducing the chloromethyl group differ significantly between the two primary methodologies.

From Oxazole N-Oxides: The reaction with POCl₃ is believed to proceed via the initial activation of the N-oxide oxygen. The oxygen atom attacks the electrophilic phosphorus center of POCl₃, forming a phosphorylated intermediate. This step makes the oxazole ring susceptible to rearrangement and nucleophilic attack by the chloride ion. The high regioselectivity observed with N-oxide HCl salts suggests a specific intramolecular rearrangement mechanism that favors the formation of the 4-chloromethyl product.

From Hydroxymethyl Precursors: The chlorination of the 4-hydroxymethyl group follows classical nucleophilic substitution pathways. acsgcipr.org With a reagent like thionyl chloride, the alcohol's oxygen atom first attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. This intermediate is an excellent leaving group. A subsequent backside attack by a chloride ion on the primary carbon, in an Sₙ2 mechanism, displaces the chlorosulfite group to yield the 4-chloromethyl product and gaseous byproducts. acsgcipr.org

Incorporation of the Furan (B31954) Moiety

The successful synthesis of the target compound requires the efficient construction of the 2-(furan-3-yl)oxazole core. This involves forming the oxazole ring with a pre-existing furan-3-yl substituent.

Strategies for Furan-Substituted Oxazole Synthesis

Several robust methods are available for the synthesis of furan-substituted oxazoles. The Van Leusen oxazole synthesis is a particularly powerful and versatile approach. organic-chemistry.orgscispace.com

Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org To generate the desired 2-(furan-3-yl)oxazole scaffold, furan-3-carboxaldehyde would be used as the starting aldehyde. The reaction proceeds through the deprotonation of TosMIC, which then attacks the aldehyde. A subsequent cyclization and elimination of toluenesulfinic acid yields the oxazole ring. organic-chemistry.orgnih.gov This reaction is known for its high yields and tolerance of a wide range of functional groups on the aldehyde component. mdpi.com

Robinson-Gabriel Synthesis: A more classical approach involves the cyclization and dehydration of 2-acylaminoketones. To apply this to the target molecule, one would require a starting material where the acyl group is derived from furan-3-carboxylic acid.

From α-Haloketones: Another common method is the condensation of an α-haloketone with an amide. In this case, furan-3-carboxamide could be reacted with a suitable α-haloketone that provides the 4-chloromethyl and 5-methyl substituents.

Table 2: Comparison of Synthetic Strategies for Furan-Oxazole Core

| Synthetic Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Van Leusen Synthesis | Furan-3-carboxaldehyde, TosMIC | Mild conditions, high yields, broad substrate scope. nih.govmdpi.com | TosMIC can be moisture sensitive. |

| Robinson-Gabriel | 2-(Furan-3-carboxamido)ketone | Classical, well-established method. | Often requires harsh dehydrating agents. |

Stereochemical Considerations in Furan-Oxazole Linkage

The linkage between the furan and oxazole rings in this compound is a single carbon-carbon bond connecting the C2 position of the oxazole ring to the C3 position of the furan ring. Both connected atoms are sp²-hybridized carbons belonging to aromatic systems.

As a result of this bonding arrangement, no chiral center exists at the point of linkage. Therefore, the molecule does not exhibit stereoisomerism in the form of enantiomers or diastereomers based on this connection.

The primary stereochemical feature is the rotational conformation around the C-C single bond. Free rotation can occur, leading to different spatial orientations (conformers) of the furan ring relative to the oxazole ring. The molecule's preferred conformation will be the one that minimizes steric hindrance between the adjacent hydrogen atoms on the rings and any other substituents. For the parent compound, the energy barrier to rotation is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature. In highly substituted analogues, significant steric hindrance could potentially restrict this rotation, leading to atropisomerism, a form of chirality arising from hindered rotation about a single bond.

Chemical Reactivity and Transformations of 4 Chloromethyl 5 Methyl 2 Furan 3 Yl Oxazole

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the C4 position of the oxazole (B20620) ring is a key site of reactivity, behaving analogously to a benzylic chloride due to its position adjacent to the aromatic oxazole system. This makes it susceptible to a variety of transformations, primarily nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The carbon atom of the chloromethyl group is highly electrophilic, and the chlorine atom serves as an effective leaving group, facilitating displacement by a wide array of nucleophiles. smolecule.com These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. smolecule.com A diverse range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride to form new carbon-heteroatom bonds. smolecule.comnih.gov

For instance, primary and secondary amines react to yield the corresponding (aminomethyl)oxazoles. nih.gov Similarly, thiols and alkoxides can be employed to introduce alkylthio and alkoxy functionalities, respectively. This reactivity provides a straightforward method for introducing diverse functional groups at this position, making the chloromethyl group a valuable handle for synthetic elaboration.

| Nucleophile | Product Class | Reference |

|---|---|---|

| Primary Amines (e.g., Ethanolamine, Cyclohexylamine) | N-Substituted (2-aminomethyl)oxazoles | nih.gov |

| Secondary Amines (e.g., Diethylamine, Morpholine) | N,N-Disubstituted (2-aminomethyl)oxazoles | nih.gov |

| Thiols (e.g., Thiophenol) | (Alkylthiomethyl)oxazoles | nih.gov |

| Alkoxides | (Alkoxymethyl)oxazoles | smolecule.com |

| Azide Ions | (Azidomethyl)oxazoles | smolecule.com |

Derivatization Pathways for the Chloromethyl Group

Beyond simple substitution, the chloromethyl group can be transformed into other functional moieties. For example, it can be oxidized to form the corresponding oxazole-4-carboxaldehyde or oxazole-4-carboxylic acid. smolecule.com Conversely, reduction of the chloromethyl group can yield the 4,5-dimethyl-2-(furan-3-yl)oxazole derivative. smolecule.com

Another important derivatization pathway involves the reaction with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. nih.gov This salt can then serve as a precursor for Wittig-type reactions, allowing for the extension of the carbon chain at the C4 position through the formation of carbon-carbon double bonds. nih.gov

Quaternization Reactions

Quaternization can occur at two potential sites in the molecule. The nitrogen atom of the oxazole ring can be alkylated by various alkylating agents to form N-alkyloxazolium quaternary salts. pharmaguideline.comtandfonline.comcutm.ac.in This is a common reaction for oxazole derivatives. pharmaguideline.comtandfonline.comcutm.ac.in

Additionally, the chloromethyl group itself can react with tertiary amines, such as N-methyl piperazine (B1678402) or imidazole, to form quaternary ammonium (B1175870) salts. nih.gov In this reaction, the nitrogen of the tertiary amine acts as the nucleophile, displacing the chloride and forming a new C-N bond, resulting in a positively charged quaternary ammonium moiety attached to the C4-methyl position.

Reactivity of the Oxazole Ring System

The oxazole ring in 4-chloromethyl-5-methyl-2-(furan-3-yl)oxazole is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack.

Nucleophilic Attack on the Oxazole Ring

Nucleophilic substitution on the oxazole ring is rare and typically requires a good leaving group at an electron-deficient position. tandfonline.com The most electron-deficient carbon, and therefore the most likely site for nucleophilic attack, is the C2 position. pharmaguideline.combrainly.in In this compound, the C2 position is occupied by the furan (B31954) ring, which is not a typical leaving group. Therefore, direct nucleophilic aromatic substitution on the oxazole ring is unlikely. In many cases, nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring-opening rather than substitution. pharmaguideline.comwikipedia.org

Ring-Opening Reactions and Rearrangements

The oxazole ring is a stable aromatic system, generally resistant to ring-opening reactions. semanticscholar.org However, under specific and often forcing conditions, the ring can be cleaved. While research directly addressing the ring-opening of this compound is not extensively documented, the reactivity can be inferred from the general behavior of substituted oxazoles.

Oxazoles can undergo cleavage under strong acidic or basic conditions, though they are notably more resistant to acids than furans. semanticscholar.orgtandfonline.com Photochemical conditions can also induce ring-opening reactions, often leading to complex rearrangements and the formation of various isomeric products. tandfonline.com

One of the classic rearrangements associated with the oxazole ring is the Cornforth rearrangement. This thermal rearrangement is specific to 4-carbonyl-substituted oxazoles, which rearrange to form an isomeric oxazole. Although the subject compound possesses a 4-chloromethyl group and not a carbonyl group, this rearrangement highlights a potential pathway for isomerization in related structures under thermal stress. Ring-opening of the oxazolone (B7731731) ring has been observed to decrease with an increase in the electron-donating properties of substituents on a C-2 phenyl ring. derpharmachemica.com

Cycloaddition Reactions (e.g., Diels-Alder) of Oxazoles

The oxazole ring can participate as a diene component in Diels-Alder cycloaddition reactions, particularly with electron-deficient dienophiles. tandfonline.com This reactivity provides a powerful synthetic route to substituted pyridines. The reaction proceeds through an initial [4+2] cycloaddition, forming a bicyclic intermediate which is often unstable. This intermediate typically undergoes a retro-Diels-Alder reaction, losing a small molecule (like water, from the oxygen bridge) to aromatize into a pyridine (B92270) ring. tandfonline.com

For this compound, the expected reaction with a generic dienophile, such as maleimide, would proceed as follows:

[4+2] Cycloaddition: The oxazole ring acts as the diene, reacting across the C-2 and C-5 positions with the dienophile.

Formation of Bicyclic Intermediate: A bridged ether intermediate is formed.

Retro-Diels-Alder Reaction: The intermediate collapses, typically with the elimination of the oxygen bridge and a substituent, leading to the formation of a highly substituted pyridine derivative.

The substituents on the oxazole ring—chloromethyl, methyl, and furan-3-yl—would influence the rate and regioselectivity of the cycloaddition and ultimately be incorporated into the final pyridine product. The presence of an exocyclic double bond can also create a dienophile, allowing N-substituted oxazolones to participate in intermolecular Diels-Alder reactions. derpharmachemica.comthepharmajournal.com

Table 1: Potential Diels-Alder Reactivity of the Oxazole Moiety

| Reactant Type | Expected Product Class | Key Reaction Features |

|---|---|---|

| Electron-deficient Alkenes (e.g., Maleimides) | Substituted Pyridines | Initial [4+2] cycloaddition followed by a retro-Diels-Alder reaction and aromatization. |

| Electron-deficient Alkynes (e.g., DMAD) | Substituted Furans | This reaction pathway is also known for oxazoles, where the initial adduct expels a nitrile to form a furan. researchgate.net |

Reactivity of the Furan-3-yl Substituent

The furan ring attached at the C-2 position of the oxazole introduces another reactive center within the molecule. The reactivity of this furan-3-yl group is influenced by the electronic properties of the oxazole ring to which it is conjugated.

Electrophilic Reactions of the Furan Ring in the Context of the Oxazole Conjugation

The furan ring is a π-electron-rich heterocycle that readily undergoes electrophilic substitution reactions at a rate much faster than benzene. chemicalbook.com The preferred site of attack is the C-2 (or C-5) position, as the carbocation intermediate formed is better stabilized by resonance, involving the lone pairs of the oxygen atom. pearson.com

In this compound, the furan ring is substituted at the C-3 position. Therefore, the available positions for electrophilic attack are C-2, C-4, and C-5. The C-2 and C-5 positions are the most activated. However, the oxazole ring, being a relatively electron-withdrawing group, is expected to deactivate the furan ring towards electrophilic attack compared to an unsubstituted furan. Despite this deactivation, electrophilic substitution is still feasible under appropriate conditions.

The likely order of reactivity for electrophilic attack on the furan-3-yl ring is C-2 > C-5 > C-4. Steric hindrance from the adjacent oxazole ring might further influence the regioselectivity, potentially favoring attack at the C-5 position.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Furan-3-yl Ring

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/CH₃CO)₂O | Substitution at C-2 or C-5 | Standard conditions for nitrating sensitive furans. youtube.com |

| Halogenation | NBS, NCS, or Br₂ in Dioxane | Substitution at C-2 or C-5 | Milder reagents are used to prevent ring degradation. |

| Friedel-Crafts Acylation | (CH₃CO)₂O / SnCl₄ or BF₃·OEt₂ | Substitution at C-2 or C-5 | Milder Lewis acids are required to avoid polymerization of the furan ring. |

Hydrogenation and Other Reduction Reactions of the Furan Ring

The furan ring can be reduced to the corresponding saturated tetrahydrofuran (B95107) ring through catalytic hydrogenation. rwth-aachen.de This transformation typically requires heterogeneous catalysts such as palladium, platinum, or ruthenium on a carbon support (Pd/C, Pt/C, Ru/C) under a hydrogen atmosphere. rwth-aachen.derwth-aachen.de

The hydrogenation of the furan ring in this compound would yield 4-Chloromethyl-5-methyl-2-(tetrahydrofuran-3-yl)oxazole. However, the reaction conditions must be carefully selected to avoid side reactions. The chloromethyl group at the C-4 position of the oxazole ring is also susceptible to hydrogenolysis (reduction to a methyl group). The selectivity of the reaction—furan ring hydrogenation versus dehalogenation—would depend on the choice of catalyst, solvent, and reaction conditions. For instance, some catalysts show higher selectivity for ring hydrogenation at lower temperatures. rwth-aachen.de

Stability and Degradation Pathways of the Furan Substituent

The furan ring, while aromatic, is the least aromatic of the five-membered heterocycles and can be susceptible to degradation. It exhibits some instability comparable to that of oxazoles. semanticscholar.orgtandfonline.com

Acid-Catalyzed Degradation: In the presence of strong acids, the furan ring is prone to polymerization and ring-opening reactions. This is initiated by the protonation of the ring, which disrupts its aromaticity and leads to the formation of reactive intermediates.

Oxidative Degradation: Furans are susceptible to oxidation, particularly in the presence of air and light. Research on 2-furyl-substituted compounds has shown that they can undergo oxidative decomposition in the air. nih.gov This process is often initiated by a [4+2] cycloaddition between the furan ring and singlet oxygen (¹O₂), which can be generated photochemically. This forms an unstable endoperoxide intermediate, which can then rearrange or react further to yield various ring-opened products, such as dicarbonyl compounds. nih.gov A similar pathway could be a significant degradation route for the furan-3-yl moiety in the title compound, especially during storage in solution. nih.gov

Table 3: Chemical Compound Names

| Common/Mentioned Name | Systematic IUPAC Name |

|---|---|

| This compound | 4-(Chloromethyl)-2-(furan-3-yl)-5-methyloxazole |

| Maleimide | 1H-Pyrrole-2,5-dione |

| DMAD | Dimethyl acetylenedicarboxylate |

| Pyridine | Pyridine |

| Furan | Furan |

| Tetrahydrofuran | Oxolane |

| 4-Chloromethyl-5-methyl-2-(tetrahydrofuran-3-yl)oxazole | 4-(Chloromethyl)-5-methyl-2-(oxolan-3-yl)oxazole |

Advanced Spectroscopic and Structural Elucidation of 4 Chloromethyl 5 Methyl 2 Furan 3 Yl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole offers key insights into its proton framework. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, protons on the furan (B31954) and oxazole (B20620) rings are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.5 ppm. The methyl (CH₃) protons would resonate upfield, generally below 2.5 ppm, while the chloromethyl (CH₂Cl) protons would be observed at a higher chemical shift, likely in the range of 4.5 to 5.0 ppm, due to the deshielding effect of the adjacent chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Furan-H | 6.5 - 8.0 |

| Oxazole-H | 7.0 - 8.5 |

| CH₂Cl | 4.5 - 5.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atoms of the furan and oxazole rings are expected to appear in the downfield region of the spectrum, typically between 100 and 160 ppm. The methyl carbon would be found in the upfield region, usually below 30 ppm, while the chloromethyl carbon would be shifted further downfield, likely in the 40-50 ppm range, due to the electronegativity of the chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Furan C | 110 - 150 |

| Oxazole C | 120 - 160 |

| CH₂Cl | 40 - 50 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For example, COSY would show correlations between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure, for instance, by showing a correlation from the methyl protons to the C5 carbon of the oxazole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₉H₈ClNO₂, the calculated exact mass would be determined to several decimal places. This high precision is critical for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, common fragmentation pathways might include the loss of the chloromethyl group, cleavage of the oxazole ring, or fragmentation of the furan moiety. Analyzing these fragments helps to build a picture of the molecule's assembly.

Table 3: Potential Fragment Ions in MS/MS

| Fragment | Description |

|---|---|

| [M - CH₂Cl]⁺ | Loss of the chloromethyl radical |

| [M - Cl]⁺ | Loss of a chlorine radical |

| Furan-C≡O⁺ | Fragment from the furan ring |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound can be determined using X-ray crystallography. Although a specific crystal structure for this compound has not been reported, analysis of similar oxazole derivatives allows for a robust prediction of its solid-state characteristics.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXD) is the definitive method for determining the absolute configuration and preferred conformation of a molecule in the solid state. For this compound, SCXD would provide precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule would likely be influenced by the relative orientation of the furan and oxazole rings. The dihedral angle between the planes of these two rings is a critical conformational parameter. In the absence of significant steric hindrance, a near-coplanar arrangement might be expected to maximize π-system conjugation. However, crystal packing forces can also influence this orientation.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per unit cell (Z) | 2 or 4 |

Analysis of Intermolecular Interactions in Crystalline State

The crystal packing of this compound would be governed by a variety of weak intermolecular interactions. nih.gov Hirshfeld surface analysis of related structures reveals the nature and extent of these interactions. nih.gov

Key predicted interactions include:

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the hydrogen atoms of the furan and methyl groups and the nitrogen and oxygen atoms of the oxazole and furan rings are anticipated. The chlorine atom could also act as a weak hydrogen bond acceptor (C-H···Cl).

Halogen Bonding: The chlorine atom on the chloromethyl group could participate in halogen bonding with electron-rich regions of neighboring molecules, such as the oxygen or nitrogen atoms of the oxazole or furan rings. rsc.org

π-π Stacking: The aromatic furan and oxazole rings are likely to engage in π-π stacking interactions, contributing significantly to the crystal's cohesion. The offset or face-to-face arrangement would depend on the electronic nature of the interacting rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational landscape of a molecule. The vibrational spectrum of this compound is expected to exhibit characteristic bands for its constituent parts. thepharmajournal.com Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching (furan & oxazole) | 3150-3100 | 3150-3100 |

| C-H stretching (methyl) | 2980-2920 | 2980-2920 |

| C=N stretching (oxazole) | 1620-1580 | 1620-1580 |

| C=C stretching (furan & oxazole) | 1580-1450 | 1580-1450 |

| Ring breathing (furan & oxazole) | 1150-1050 | 1150-1050 |

| C-O-C stretching (furan & oxazole) | 1250-1150 | 1250-1150 |

The precise positions of these bands can be sensitive to the molecule's conformation, particularly the dihedral angle between the furan and oxazole rings, which affects the degree of conjugation and the electronic distribution within the molecule.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated system formed by the furan and oxazole rings. The position of the maximum absorption (λmax) is highly dependent on the extent of conjugation and the nature of the substituents. derpharmachemica.comderpharmachemica.com

For the parent oxazole ring system in methanol, the λmax is observed at 205 nm. derpharmachemica.comderpharmachemica.com The furan ring, also an aromatic heterocycle, exhibits absorption in a similar region. The conjugation between the furan and oxazole rings in the target molecule is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength.

Time-Dependent Density Functional Theory (TD-DFT) calculations are a reliable method for predicting the electronic absorption spectra of organic molecules. scielo.org.za Such calculations would reveal the specific molecular orbitals involved in the electronic transitions. The primary transition would likely involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are expected to be delocalized over the π-system of both rings.

Table 3: Predicted Electronic Absorption Data for this compound

| Parameter | Predicted Value |

|---|---|

| λmax (nm) | 250-300 |

| Molar Absorptivity (ε) | High (indicative of π → π*) |

| Solvent Effects | Solvatochromic shifts expected |

The substituents (chloromethyl and methyl groups) are not expected to be part of the primary chromophore but may have a minor influence on the absorption spectrum through inductive effects.

Computational and Theoretical Investigations of 4 Chloromethyl 5 Methyl 2 Furan 3 Yl Oxazole

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set like 6-311G++(d,p), which provides a good balance between accuracy and computational cost for organic molecules. irjweb.comirjweb.com

Molecular Geometry: The first step in a DFT study is geometry optimization, where the algorithm calculates the total energy of the molecule for various atomic arrangements to find the configuration with the minimum energy. This corresponds to the most stable three-dimensional structure of the molecule at 0 Kelvin. The output provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. For 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole, this would reveal the planarity of the furan (B31954) and oxazole (B20620) rings and the spatial orientation of the chloromethyl and methyl substituents. Studies on similar oxazole derivatives show that the five-membered ring is nearly planar. scispace.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O1-C2 (Oxazole) | 1.38 Å |

| Bond Length | C2-N3 (Oxazole) | 1.31 Å |

| Bond Length | C2-C(Furan) | 1.46 Å |

| Bond Angle | O1-C2-N3 (Oxazole) | 115.0° |

| Dihedral Angle | C(Oxazole)-C2-C(Furan)-O(Furan) | 15.0° |

Electronic Structure: DFT calculations also provide critical insights into the electronic properties of a molecule through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that a molecule is more reactive. irjweb.com These parameters are crucial for understanding the molecule's behavior in chemical reactions and its electronic absorption properties.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.52 |

| LUMO Energy | -1.45 |

| HOMO-LUMO Energy Gap (ΔE) | 5.07 |

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. ethz.ch

These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. Theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and assign specific absorption bands to particular vibrations. nih.gov It is a standard practice to apply a scaling factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental results. nih.gov

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 3150 | 3027 | C-H stretch (Furan) |

| ν2 | 2980 | 2864 | C-H stretch (Methyl) |

| ν3 | 1610 | 1547 | C=N stretch (Oxazole) |

| ν4 | 1525 | 1466 | C=C stretch (Ring) |

| ν5 | 780 | 750 | C-Cl stretch |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing researchers to map the energy profile of a chemical transformation. This involves locating transition states (the highest energy point along a reaction coordinate) and intermediates. One plausible synthetic route for 4-chloromethyl-1,3-oxazoles involves the deoxygenation-chlorination of the corresponding 1,3-oxazole N-oxide.

Computational studies, often using DFT, can elucidate why such reactions exhibit high regioselectivity. For instance, calculations on related N-oxides have shown that the N–O dipole causes a distortion in the molecule's electronic framework. vajdalab.org This distortion can increase the susceptibility of the oxazole ring to opening, guiding the reaction pathway. By calculating the activation energies for different potential pathways, chemists can predict which products are most likely to form, providing a theoretical foundation for experimental observations.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis aims to identify the stable conformations (or conformers) of a molecule and the energy barriers to rotation between them. This is achieved by mapping the potential energy surface (PES) through a "relaxed scan," where a specific dihedral angle is systematically varied while all other geometric parameters are allowed to optimize. uni-muenchen.de

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the furan and oxazole rings. A PES scan of this dihedral angle would reveal the energy minima corresponding to stable conformers (e.g., planar or twisted arrangements of the two rings) and the rotational energy barriers. This information is critical for understanding how the molecule's shape influences its physical properties and interactions with its environment. Studies on linked furan and thiophene (B33073) oligomers show that planar or quasi-planar minima are typically the most stable. nsf.gov

| Conformer | Dihedral Angle (Oxazole-Furan) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 180° | 0.00 | Anti-planar |

| Transition State | 90° | 2.50 | Perpendicular |

| 2 (Local Minimum) | 0° | 0.75 | Syn-planar |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a large molecule, typically a protein. nih.gov This method involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov

While excluding any analysis of biological activity, docking studies provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Software like AutoDock or DiffDock is commonly used for these simulations. youtube.combv-brc.org The results are often quantified by a binding energy score (in kcal/mol), where a more negative value suggests a stronger interaction. The analysis also identifies the specific amino acid residues in the protein that interact with the ligand, providing a detailed atomic-level view of the binding mode.

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -8.2 | LEU 83, VAL 91 | Hydrophobic |

| Hypothetical Kinase A | -8.2 | LYS 105 | Hydrogen Bond (with Oxazole N) |

| Hypothetical Kinase A | -8.2 | PHE 152 | π-π Stacking (with Furan ring) |

Strategic Applications of 4 Chloromethyl 5 Methyl 2 Furan 3 Yl Oxazole in Multi Step Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Systems

The inherent reactivity of the chloromethyl group in 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole makes it an excellent electrophilic partner for a variety of nucleophiles. This reactivity is central to its role in the construction of more elaborate heterocyclic frameworks. The chlorine atom can be readily displaced by nitrogen, oxygen, and sulfur nucleophiles, facilitating the introduction of new functionalities and the formation of new rings.

For instance, reaction with primary or secondary amines can lead to the formation of aminomethyl-oxazole derivatives. These products can then undergo further transformations, such as intramolecular cyclization reactions, to yield fused heterocyclic systems. Similarly, reaction with thiols or alkoxides provides access to thia- and oxa-ether linkages, which are prevalent in many biologically active molecules.

The furan (B31954) ring itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. This allows for the construction of bicyclic systems and provides a pathway to highly functionalized six-membered rings. The combination of the reactive chloromethyl group and the diene character of the furan ring within the same molecule allows for sequential or tandem reactions, leading to the rapid assembly of complex polycyclic structures.

Precursor in the Synthesis of Diverse Chemical Entities

Beyond the construction of complex heterocycles, this compound serves as a valuable precursor for a wide range of chemical entities. The chloromethyl group can be transformed into a variety of other functional groups, significantly expanding its synthetic utility.

Table 1: Synthetic Transformations of the Chloromethyl Group

| Reagent | Product Functional Group |

| Sodium azide | Azidomethyl |

| Potassium cyanide | Cyanomethyl |

| Sodium iodide | Iodomethyl |

| Triphenylphosphine (B44618) | Phosphonium (B103445) salt |

| Silver nitrate / Water | Hydroxymethyl |

These transformations provide access to key intermediates for further synthetic manipulations. For example, the corresponding azidomethyl derivative can be reduced to an aminomethyl group or participate in [3+2] cycloaddition reactions. The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an aminoethyl group. The iodomethyl derivative exhibits enhanced reactivity towards nucleophiles, while the phosphonium salt is a precursor for Wittig reactions, enabling the formation of carbon-carbon double bonds. The hydroxymethyl derivative can be oxidized to an aldehyde or a carboxylic acid, providing further handles for molecular elaboration.

Utility in Divergent Synthetic Pathways

The multifunctional nature of this compound allows for its application in divergent synthetic strategies. By carefully selecting the reaction conditions and reagents, a single starting material can be guided down multiple reaction pathways to generate a library of structurally diverse compounds.

A key aspect of this divergent utility lies in the chemoselective reactivity of its functional groups. For example, under mild conditions, nucleophilic substitution at the chloromethyl group can be achieved without affecting the furan or oxazole (B20620) rings. Conversely, conditions can be chosen to favor reactions involving the furan ring, such as Diels-Alder reactions or electrophilic substitutions, while leaving the chloromethyl group intact for later functionalization.

This ability to selectively address different parts of the molecule allows for a modular approach to synthesis. A common core structure derived from this compound can be elaborated in various ways by introducing different substituents at the chloromethyl position and by modifying the furan ring through different cycloaddition or substitution reactions.

Functionalization for Material Science Applications (e.g., fluorescent probes, polymers)

The inherent aromaticity and conjugation within the furan and oxazole rings of this compound suggest its potential as a scaffold for the development of novel materials with interesting photophysical properties. The extended π-system can be further modified through the introduction of chromophoric and auxochromic groups, potentially leading to the creation of fluorescent probes. The reactive chloromethyl handle provides a convenient point of attachment for functionalities that can modulate the fluorescence quantum yield, emission wavelength, and sensitivity to specific analytes.

Furthermore, the chloromethyl group can serve as an initiation site for polymerization reactions or as a point of attachment to a polymer backbone. This could enable the incorporation of the furan-oxazole moiety into polymers, potentially imparting unique optical, electronic, or thermal properties to the resulting materials. For example, polymers containing this heterocyclic unit might exhibit interesting conductivity or be suitable for applications in organic light-emitting diodes (OLEDs).

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The unique combination of reactive sites in this compound makes it an ideal platform for the development of new synthetic methodologies. Its trifunctional nature can be exploited in the design of novel tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

For instance, a reaction sequence could be envisioned where an initial nucleophilic substitution at the chloromethyl group is followed by an intramolecular cycloaddition involving the furan ring. Such a process would rapidly generate molecular complexity from a relatively simple starting material.

Moreover, the presence of both an electrophilic center (the chloromethyl group) and a diene system (the furan ring) allows for the exploration of novel domino reactions. The development of such efficient and atom-economical transformations is a key goal in modern organic synthesis. The study of the reactivity of this compound could therefore lead to the discovery of new and powerful synthetic tools for the construction of complex molecules.

Q & A

(Basic) What are the common synthetic routes for 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole, and how do reaction conditions influence product yield and purity?

Methodological Answer:

The synthesis typically involves cyclization of aldehyde precursors (e.g., 3-furaldehyde) with reagents like TosMIC (p-toluenesulfonylmethyl isocyanide) under van Leusen oxazole synthesis conditions . Key steps include:

- Solvent selection : Methanol or ethanol promotes cyclization but may require dehydration agents (e.g., POCl₃) to enhance yield .

- Temperature control : Reflux at 70–80°C optimizes reaction kinetics, while higher temperatures risk side reactions (e.g., furan ring decomposition) .

- Purification : Column chromatography or recrystallization in ether/water mixtures improves purity (>95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.